Sulfaethoxypyridazine

Vue d'ensemble

Description

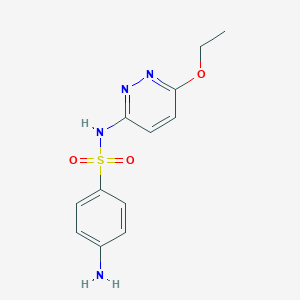

La Sulfaéthoxypyridazine est un composé antibactérien sulfonamide. Il est principalement utilisé en médecine vétérinaire pour traiter les infections bactériennes chez les animaux. La structure chimique de la Sulfaéthoxypyridazine se compose d'un cycle pyridazine substitué par un groupe éthoxy et une partie sulfonamide. Ce composé est connu pour son activité antibactérienne à large spectre et est efficace contre une variété de bactéries Gram-positives et Gram-négatives .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la Sulfaéthoxypyridazine implique généralement la réaction de la 4-aminobenzènesulfonamide avec la 6-éthoxypyridazine. La réaction est effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité. Le procédé implique l'utilisation de solvants tels que l'éthanol ou le méthanol et peut nécessiter la présence d'un catalyseur pour faciliter la réaction .

Méthodes de production industrielle : Dans les milieux industriels, la production de Sulfaéthoxypyridazine suit une voie de synthèse similaire, mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des paramètres réactionnels tels que la température, la pression et le pH. Le produit final est purifié en utilisant des techniques telles que la cristallisation ou la chromatographie pour obtenir un composé de haute pureté adapté à un usage pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions : La Sulfaéthoxypyridazine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés sulfone.

Réduction : Les réactions de réduction peuvent convertir le groupe sulfonamide en un groupe amine.

Substitution : Le groupe éthoxy sur le cycle pyridazine peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Dérivés sulfone.

Réduction : Dérivés amino.

Substitution : Divers dérivés de pyridazine substitués.

4. Applications de la recherche scientifique

La Sulfaéthoxypyridazine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans les études de chimie sulfonamide et de mécanismes réactionnels.

Biologie : Investigé pour ses propriétés antibactériennes et ses effets sur la croissance et le métabolisme des cellules bactériennes.

Médecine : Exploré pour son utilisation potentielle dans le traitement des infections bactériennes chez l'homme et l'animal.

Industrie : Utilisé dans le développement de nouveaux agents antibactériens et formulations

5. Mécanisme d'action

La Sulfaéthoxypyridazine exerce ses effets antibactériens en inhibant l'enzyme dihydroptéroate synthase. Cette enzyme est cruciale pour la synthèse de l'acide folique chez les bactéries, qui est essentielle à leur croissance et à leur réplication. En inhibant cette enzyme, la Sulfaéthoxypyridazine perturbe la production d'acide folique, conduisant à la mort des cellules bactériennes .

Applications De Recherche Scientifique

Veterinary Medicine

Therapeutic Use:

Sulfaethoxypyridazine is predominantly utilized for treating bacterial infections in animals, particularly in livestock and companion animals. It is effective against a range of pathogens, making it a valuable tool in veterinary therapeutics.

- Indications:

- Treatment of bacterial infections in dogs and cats.

- Utilized in livestock for respiratory and gastrointestinal infections.

Case Studies:

- A study published in the Journal of Veterinary Pharmacology and Therapeutics highlighted the efficacy of this compound in treating canine superficial bacterial folliculitis, demonstrating significant improvement in clinical signs within a week of treatment .

Food Safety and Residue Monitoring

Regulatory Aspects:

Due to its use in food-producing animals, monitoring residues of this compound in food products is critical to ensure consumer safety. Regulatory bodies impose withdrawal periods to prevent residues from entering the food supply.

Data Table: Residue Levels in Food Products

| Food Product | Maximum Residue Limit (mg/kg) | Withdrawal Period (days) |

|---|---|---|

| Bovine Milk | 0.1 | 5 |

| Beef | 0.1 | 10 |

| Poultry | 0.1 | 7 |

Research Findings:

A study conducted on the detection of antibiotics, including this compound, in honey revealed significant insights into residue levels across different regions, emphasizing the need for stringent monitoring practices .

Antimicrobial Resistance Research

Emerging Concerns:

The rise of antimicrobial resistance (AMR) poses a significant threat to both human and animal health. This compound's role as a selective pressure on bacterial populations has been a focal point of research.

Case Studies:

- Research indicates that the misuse of this compound in veterinary settings contributes to resistance patterns observed in zoonotic bacteria. A comprehensive study analyzed resistance genes associated with sulfonamide use, providing critical data for developing strategies to mitigate AMR .

Analytical Methods Development

Detection Techniques:

Advancements in analytical chemistry have facilitated the development of methods for detecting this compound residues in biological samples and food products.

Data Table: Analytical Methods for Detection

| Method | Sensitivity (µg/L) | Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | 0.5 | Food safety testing |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | 0.1 | Biological sample analysis |

A notable study utilized direct injection high-performance liquid chromatography coupled with mass spectrometry to screen for antibiotics, including this compound, highlighting its effectiveness in ensuring food safety .

Mécanisme D'action

Sulfaethoxypyridazine is similar to other sulfonamide antibiotics such as Sulfamethoxypyridazine and Sulfadiazine. it is unique in its specific substitution pattern on the pyridazine ring, which imparts distinct pharmacokinetic and pharmacodynamic properties. Compared to Sulfamethoxypyridazine, this compound has a longer half-life and a broader spectrum of activity .

Comparaison Avec Des Composés Similaires

La Sulfaéthoxypyridazine est similaire à d'autres antibiotiques sulfonamides tels que la Sulfaméthoxypyridazine et la Sulfadiazine. Elle est unique en son genre en raison de son motif de substitution spécifique sur le cycle pyridazine, qui confère des propriétés pharmacocinétiques et pharmacodynamiques distinctes. Comparée à la Sulfaméthoxypyridazine, la Sulfaéthoxypyridazine a une demi-vie plus longue et un spectre d'activité plus large .

Composés similaires :

- Sulfaméthoxypyridazine

- Sulfadiazine

- Sulfaméthoxazole

Activité Biologique

Sulfaethoxypyridazine is a sulfonamide antibiotic primarily used in veterinary medicine. Its biological activity has been studied extensively, revealing its mechanisms and effectiveness against various pathogens. This article delves into the compound's biological activity, including its mechanisms of action, efficacy against different microorganisms, and relevant case studies.

Overview of this compound

This compound is a sulfonamide that inhibits bacterial growth by targeting folic acid synthesis. It is particularly effective against Gram-positive bacteria and exhibits moderate activity against some Gram-negative bacteria. The compound is commonly used in veterinary applications, particularly in livestock, to treat infections and as a feed additive to prevent disease.

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folate in bacteria. By mimicking para-aminobenzoic acid (PABA), a substrate for DHPS, this compound competes with PABA, leading to a decrease in tetrahydrofolate production, which is necessary for nucleic acid synthesis.

Antibacterial Spectrum

This compound shows varying degrees of effectiveness against different bacterial strains:

| Bacteria Type | Efficacy |

|---|---|

| Gram-positive Bacteria | Highly active |

| Gram-negative Bacteria | Moderate activity |

| Mycoplasma spp. | Effective |

Research indicates that this compound is particularly effective against pathogens such as Staphylococcus aureus and Streptococcus species , which are common in veterinary infections .

Case Studies and Research Findings

- Veterinary Applications :

- Comparative Studies :

- Pharmacokinetics :

Propriétés

IUPAC Name |

4-amino-N-(6-ethoxypyridazin-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-2-19-12-8-7-11(14-15-12)16-20(17,18)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJIWWBSBCOKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048696 | |

| Record name | Sulfaethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

963-14-4 | |

| Record name | Sulfaethoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=963-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaethoxypyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaethoxypyridazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfaethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(6-ethoxypyridazin-3-yl)sulphanilamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAETHOXYPYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/880RIW1DED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.